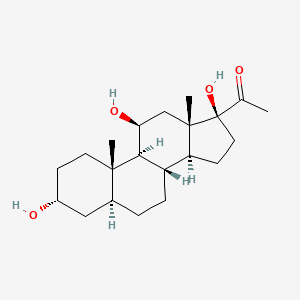![molecular formula C11H11N3O2S B15294481 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a compound that features a pyrimidine ring substituted with a thiophene group and a methylaminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene and pyrimidine rings endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone or ethylacetoacetate to obtain the desired pyrimidine derivatives . The reaction conditions often include refluxing in solvents such as DMF (dimethylformamide) and the use of reagents like POCl3 (phosphorus oxychloride) for further functionalization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy.
Mécanisme D'action
The mechanism of action of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The thiophene and pyrimidine rings contribute to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: These include compounds like suprofen and articaine, which have applications in anti-inflammatory and anesthetic treatments.
Pyrimidine derivatives: Compounds such as piritrexim and methotrexate, which are used as dihydrofolate reductase inhibitors in cancer therapy.
Uniqueness: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is unique due to its combined thiophene and pyrimidine structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and material science applications .
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-[methyl-(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N3O2S/c1-14(6-11(15)16)10-5-8(12-7-13-10)9-3-2-4-17-9/h2-5,7H,6H2,1H3,(H,15,16) |
Clé InChI |
MHRYBTOTCZQNSO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C1=NC=NC(=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)




![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)

![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
